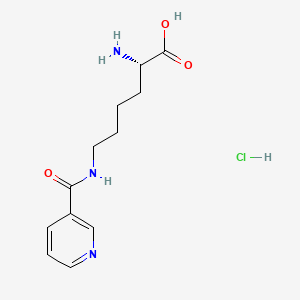

H-Lisina(nicotinilo)-OH clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

H-Lys(nicotinoyl)-OH hydrochloride has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating metabolic pathways.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

H-Lys(nicotinoyl)-OH hcl is a derivative of the essential amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

The compound interacts with its targets through the lysine residue. The nicotinoyl group attached to the lysine residue may enhance the compound’s interaction with its targets, leading to changes in the target’s function . .

Biochemical Pathways

H-Lys(nicotinoyl)-OH hcl, being a lysine derivative, is likely to be involved in the same biochemical pathways as lysine. This includes protein synthesis, energy production, and the synthesis of other important biomolecules . The compound’s effect on these pathways and their downstream effects is subject to further investigation.

Pharmacokinetics

The pharmacokinetic properties of H-Lys(nicotinoyl)-OH hcl, including its absorption, distribution, metabolism, and excretion (ADME), are not well documented. As a derivative of lysine, it might be expected to have similar ADME properties. The addition of the nicotinoyl group could potentially alter these properties, affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of H-Lys(nicotinoyl)-OH hcl are likely to be dependent on its interaction with its targets. Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may have beneficial effects on physical performance and recovery . .

Action Environment

The action, efficacy, and stability of H-Lys(nicotinoyl)-OH hcl could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or organism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(nicotinoyl)-OH hydrochloride typically involves the coupling of lysine with nicotinic acid. This can be achieved through peptide synthesis techniques, where the carboxyl group of nicotinic acid is activated and then reacted with the amino group of lysine. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of H-Lys(nicotinoyl)-OH hydrochloride may involve large-scale peptide synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to yield the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Análisis De Reacciones Químicas

Types of Reactions

H-Lys(nicotinoyl)-OH hydrochloride can undergo various chemical reactions, including:

Oxidation: The nicotinoyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the nicotinoyl group.

Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinoyl group can lead to the formation of nicotinic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

H-Lys(Z)-OMe hydrochloride: A lysine derivative with a similar structure but different functional groups.

H-Lys(Boc)-OMe hydrochloride: Another lysine derivative used in peptide synthesis.

Uniqueness

H-Lys(nicotinoyl)-OH hydrochloride is unique due to the presence of the nicotinoyl group, which imparts specific biochemical properties. This makes it distinct from other lysine derivatives and useful in specialized applications.

Actividad Biológica

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid; hydrochloride, also known as a derivative of pyridine-3-carboxylic acid, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C12H17N3O3·HCl

- Molecular Weight : 273.75 g/mol

This compound features an amino acid backbone with a pyridine ring, which is crucial for its biological interactions.

1. Enzyme Inhibition

Research indicates that compounds similar to (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid can act as inhibitors of histone deacetylases (HDACs). HDACs play a significant role in epigenetic regulation and are implicated in various diseases, including cancer. The presence of the pyridine moiety may enhance the binding affinity to the enzyme's active site, leading to increased inhibitory activity.

Table 1: Summary of HDAC Inhibition Studies

| Compound Name | HDAC Class | IC50 (µM) | Reference |

|---|---|---|---|

| Azumamide | Class I | 5.0 | |

| (2S)-Pyridine Derivative | Class IIa | 10.0 | |

| Other Analogues | Various | 15.0 - 30.0 |

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. Studies have demonstrated that it can inhibit the secretion systems of pathogens, thus reducing their virulence.

Case Study: Inhibition of Type III Secretion System

A study evaluated the effect of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid on the Type III secretion system in Escherichia coli. The results indicated a significant reduction in the secretion of virulence factors at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis. The interaction with specific receptors or enzymes involved in neurodegenerative processes could be beneficial for conditions like Alzheimer's disease.

The mechanism through which (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound binds to specific sites on target enzymes or receptors, altering their activity.

- Structural Interactions : The unique structure allows for favorable interactions with amino acids at the active sites of enzymes.

Propiedades

IUPAC Name |

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKVAIEPHOTKE-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.